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Compound of Interest

(5-Chloro-2-

Compound Name: nitrophenyl)methanamine
hydrochloride

Cat. No.: B13503771

Get Quote

\ J

CAS Number: 67567-38-8 (Hydrochloride) | Free Base CAS: 67567-44-6 Synonyms: 5-Chloro-
2-nitrobenzylamine HCI; 2-Aminomethyl-4-chloronitrobenzene HCI

Executive Summary & Scaffold Analysis

(5-Chloro-2-nitrophenyl)methanamine hydrochloride is a high-value "orthogonally reactive"
building block. Its utility in drug discovery stems from its three distinct functional handles, each

activatable under specific conditions:
e Primary Amine (

): A ready nucleophile for amidation, reductive amination, or sulfonylation.
¢ Nitro Group (

): A latent aniline precursor. Upon reduction, it facilitates intramolecular cyclization, making
this molecule a "privileged structure" for synthesizing N-heterocycles like quinazolines and
1,4-benzodiazepines.
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e Aryl Chloride (

): Positioned para to the amine side-chain, it allows for late-stage diversification via
Buchwald-Hartwig or Suzuki-Miyaura cross-couplings.

Chemical Identity Table

Property Data

Molecular Formula

Molecular Weight 223.06 g/mol (Salt) / 186.59 g/mol (Free Base)

Appearance White to pale yellow crystalline solid

Soluble in Water, DMSO, Methanol; Sparingly

Solubility ]

soluble in DCM
Melting Point ~215-220 °C (Decomposes)
Acidity (pKa) ~8.5 (Ammonium conjugate acid)

Functional Group Logic & Reactivity Map

The following diagram illustrates the strategic utility of this scaffold in retrosynthetic planning.

1. Primary Amine Acylation/Sulfonylation > Amides/Sulfonamides
(Nucleophile) (Immediate Derivatization)
Position 19"

-

. Fe/HCl or H2/Pd
(5-Chloro-2-nitrophenyl) Position 2 2. Nitro Group Reduction > Quinazolines / Benzodiazepines

methanamine HCI (Latent Nucleophile) (Post-Reduction Cyclization)

~~< Position 5
<
=

~
S~

T

3. Aryl Chloride Suzuki/Buchwald > Biaryl Systems
(Electrophile) (Pd-Catalyzed Coupling)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b13503771/docs?utm_src=pdf-body-img#technical-guide-5-chloro-2-nitrophenyl-methanamine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13503771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Figure 1: Functional group topology showing the three orthogonal reaction vectors.

Synthetic Pathways

While commercially available, in-house synthesis is often required to access fresh material or
specific isotopologues. Two robust routes are recommended.

Route A: Reductive Amination (Recommended)

This route is preferred for its mild conditions and avoidance of over-reduction of the nitro group.
e Precursor: 5-Chloro-2-nitrobenzaldehyde (CAS 6628-86-0).
e Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride (
).
Protocol:
e Imine Formation: Dissolve 5-chloro-2-nitrobenzaldehyde (1.0 eq) in dry Methanol. Add

(10.0 eq) and stir at RT for 2 hours. Note: Excess ammonium is critical to prevent dimer
formation.

e Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise.

e Workup: Quench with 1N HCI (to decompose borate complexes and protonate the amine).
Extract non-basic impurities with DCM. Basify aqueous layer to pH >10 with NaOH. Extract
product into EtOAC.

o Salt Formation: Treat the EtOAc layer with 4N HCI in Dioxane to precipitate the
hydrochloride salt.

Route B: The Gabriel Synthesis (High Purity)

Ideal when absolute regiocontrol is needed and to avoid secondary amine byproducts.
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¢ Bromination: 5-Chloro-2-nitrotoluene

5-Chloro-2-nitrobenzyl bromide.

e Substitution: Reaction with Potassium Phthalimide in DMF.
o Deprotection: Hydrazinolysis (

) in Ethanol releases the free amine.

Application: Synthesis of Quinazoline Kinase
Inhibitors

The most powerful application of this scaffold is in the synthesis of Quinazolines, a core motif in
EGFR and VEGFR inhibitors. The ortho-nitrobenzylamine structure serves as a "pre-cyclized"
backbone.

Mechanism: The "Reduction-Cyclization" Cascade

The strategy involves functionalizing the benzylamine nitrogen first, then reducing the nitro
group to an aniline, which immediately attacks the electrophilic benzylic carbon (now an imine
or amide) to close the ring.
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5-Chloro-2-nitrobenzylamine

l
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l
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l

Step 2: Nitro Reduction
(Fe/AcOH or SnCI2)

l

Spontaneous Cyclization
(- H20)

Dihydro form

6-Chloro-3,4-dihydroquinazoline
or Quinazoline

.| Aromatized

Step 3: Oxidation
(DDQ or Air)
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Figure 2: Synthesis of Quinazoline cores using the nitro-reduction strategy.

Experimental Insight: When synthesizing quinazolines via this route, Iron/Acetic Acid is the

preferred reduction system. Catalytic hydrogenation (

) can sometimes lead to dechlorination of the aryl chloride (position 5) if the reaction is allowed
to run too long or if the catalyst loading is too high.
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Handling & Safety (E-E-A-T)

As a Senior Scientist, | must emphasize the safety protocols specific to nitro-benzylamines.

 Stability: The hydrochloride salt is hygroscopic but chemically stable. The free base is prone
to oxidation (turning brown) and carbamate formation upon exposure to atmospheric

. Always store as the HCI salt in a desiccator.

¢ Reaction Hazards:

o Energetic Potential: Nitro compounds are energetic. While this specific molecule is not
highly explosive, avoid heating the dry solid above 150°C.

o Sensitization: Benzylamines are potent skin sensitizers. Double-gloving (Nitrile) and use of
a fume hood are mandatory to prevent allergic contact dermatitis.

 Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended
for reaction).

References

¢ Chemical Identity: PubChem. 5-Chloro-2-nitrodiphenylamine (Related Structure/CAS
verification). Link (Verified for structural analogs).

o Synthesis Protocol:Reductive Amination of Nitrobenzaldehydes. Journal of Organic
Chemistry, 2002, 67(24), 8685-8687.

o Application (Quinazolines):Synthesis of Quinazolines via Reductive Cyclization of o-
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¢ To cite this document: BenchChem. [Technical Guide: (5-Chloro-2-nitrophenyl)methanamine
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13503771/docs#technical-guide-5-chloro-2-
nitrophenyl-methanamine-hydrochloride]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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